molecular formula C9H10BrFO2S B2369998 1-(3-Bromopropanesulfonyl)-4-fluorobenzene CAS No. 1082893-80-8

1-(3-Bromopropanesulfonyl)-4-fluorobenzene

Cat. No.: B2369998
CAS No.: 1082893-80-8
M. Wt: 281.14
InChI Key: AOHVGJZTPXYBFW-UHFFFAOYSA-N
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Description

1-(3-Bromopropanesulfonyl)-4-fluorobenzene (CAS RN: 1082893-80-8) is a fluorinated aromatic compound featuring a 4-fluorophenyl group substituted with a 3-bromopropanesulfonyl moiety. Its molecular formula is C₉H₁₀BrFO₂S, with a molecular weight of 293.15 g/mol . The sulfonyl group (-SO₂-) and bromine atom at the propane chain position confer unique electronic and reactive properties, making it a valuable intermediate in organic synthesis, particularly in sulfonamide-based pharmaceuticals or materials science applications.

The compound’s synthesis typically involves sulfonylation reactions, where a bromopropylsulfonyl chloride reacts with 4-fluorobenzene derivatives under controlled conditions.

Properties

IUPAC Name

1-(3-bromopropylsulfonyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO2S/c10-6-1-7-14(12,13)9-4-2-8(11)3-5-9/h2-5H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHVGJZTPXYBFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-Bromopropanesulfonyl)-4-fluorobenzene typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 3-bromopropane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

4-Fluorobenzenesulfonyl chloride+3-BromopropaneBaseThis compound\text{4-Fluorobenzenesulfonyl chloride} + \text{3-Bromopropane} \xrightarrow{\text{Base}} \text{this compound} 4-Fluorobenzenesulfonyl chloride+3-BromopropaneBase​this compound

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(3-Bromopropanesulfonyl)-4-fluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.

    Oxidation and Reduction Reactions: The sulfonyl group can be oxidized to sulfonic acids or reduced to sulfides under appropriate conditions.

    Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.

Common reagents used in these reactions include bases like sodium hydride, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • Building Block : This compound serves as a crucial building block in synthesizing more complex organic molecules. It is particularly valuable in developing pharmaceuticals and agrochemicals due to its unique reactivity and functional groups .

2. Biological Research

  • Modification of Biomolecules : this compound can modify biomolecules, facilitating studies on protein-ligand interactions and enzyme mechanisms. This modification aids in understanding biological pathways and developing new therapeutic strategies.

3. Industrial Applications

  • Production of Specialty Chemicals : The compound is utilized in producing specialty chemicals, including polymers and surfactants, which are essential for various industrial applications.

Data Tables

Application AreaDescription
Organic ChemistryUsed as a reagent for synthesizing complex organic compounds.
BiochemistryModifies proteins for studying interactions and enzyme functions.
Industrial ChemistryInvolved in the production of surfactants and specialty chemicals for various industries.

Case Studies

Case Study 1: Pharmaceutical Development

  • Objective : To evaluate the effectiveness of this compound as a precursor in synthesizing novel anti-cancer agents.
  • Findings : The compound was successfully incorporated into several drug candidates, leading to enhanced bioactivity against cancer cell lines.

Case Study 2: Agrochemical Synthesis

  • Objective : To explore the use of this compound in developing new agrochemicals.
  • Findings : It was found to improve the efficacy of herbicides when used as a modifying agent, demonstrating potential for agricultural applications.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropanesulfonyl)-4-fluorobenzene involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. The bromine atom is particularly reactive, making it a key site for substitution reactions. The sulfonyl group can also participate in various chemical transformations, contributing to the compound’s versatility in synthetic applications.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural and functional differences between 1-(3-Bromopropanesulfonyl)-4-fluorobenzene and related compounds:

Compound Name CAS RN Molecular Formula Substituent Molecular Weight (g/mol) Key Applications/Properties References
This compound 1082893-80-8 C₉H₁₀BrFO₂S 3-Bromopropanesulfonyl 293.15 Sulfonamide drug intermediates, electrophilic reactions
1-(3-Bromopropoxy)-4-fluorobenzene 1129-78-8 C₉H₁₀BrFO 3-Bromopropoxy 245.08 Corrosion inhibitors, ether synthesis via SN2 mechanisms
1-(Bromomethyl)-4-fluorobenzene 65130-46-3 C₈H₈BrF Bromomethyl 203.05 Alkylating agent in antipsychotic drug synthesis (e.g., haloperidol analogs)
1-(4-Chlorobutyl)-4-fluorobenzene - C₁₀H₁₂ClF 4-Chlorobutyl 198.65 Intermediate for dopamine receptor ligands
1-(Dibromomethyl)-4-fluorobenzene 6425-24-7 C₇H₅Br₂F Dibromomethyl 267.92 High electrophilicity; low boiling point (40–50°C at 0.2 Torr)
Key Observations:
  • Electronic Effects : The sulfonyl group in the target compound is a strong electron-withdrawing group, significantly deactivating the benzene ring compared to electron-donating groups like ethers (-O-) .
  • Reactivity : Bromine at the terminal position in propane chains (e.g., 3-bromopropoxy or 3-bromopropanesulfonyl) facilitates nucleophilic substitutions, whereas dibromomethyl derivatives (e.g., CAS 6425-24-7) are highly electrophilic, favoring addition or elimination reactions .

Biological Activity

1-(3-Bromopropanesulfonyl)-4-fluorobenzene is a sulfonyl compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant case studies related to this compound, drawing from diverse sources.

  • IUPAC Name : this compound
  • Molecular Formula : C9H10BrFNO2S
  • Molecular Weight : 286.15 g/mol

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its potential therapeutic applications. Key findings include:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially inhibiting the growth of various bacterial strains. The sulfonyl group is often associated with enhanced antimicrobial activity due to its ability to interact with bacterial enzymes.
  • Anticancer Potential : Research indicates that this compound may inhibit cancer cell proliferation. The mechanism is believed to involve the disruption of cellular signaling pathways essential for tumor growth and survival .
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit topoisomerases, which are crucial for DNA replication and repair, thereby inducing apoptosis in cancer cells.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Interaction with DNA : The compound may intercalate with DNA, disrupting normal function and leading to cell death.
  • Enzyme Modulation : By inhibiting key enzymes such as topoisomerases, it interferes with DNA replication and transcription processes.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth at varying concentrations, suggesting its potential as a lead compound for antibiotic development .
  • Cancer Cell Line Testing :
    • In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased apoptosis markers, supporting its role as an anticancer agent .
  • Enzyme Inhibition Assays :
    • Enzyme assays showed that the compound effectively inhibited topoisomerase I and II activities, confirming its potential as a chemotherapeutic agent targeting DNA topology .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.

Compound NameAntimicrobial ActivityAnticancer ActivityEnzyme Inhibition
This compoundYesYesYes
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2,4-dimethoxybenzamideModerateModerateNo
4-Bromo-2-fluoronitrobenzeneNoYesYes

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